![molecular formula C21H21N3O2S B2406261 4-ethoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 396720-79-9](/img/structure/B2406261.png)

4-ethoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

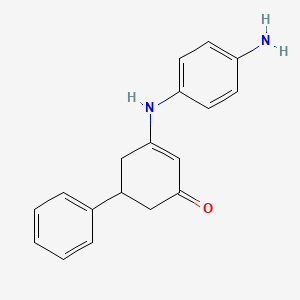

4-ethoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide, also known as ETP-101, is a novel compound that has been synthesized for scientific research purposes. It belongs to the class of thienopyrazole derivatives and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.

科学的研究の応用

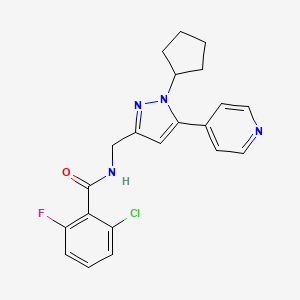

Synthesis and Characterization

Compounds related to the chemical structure of interest are often synthesized for their potential use in various applications, including medicinal chemistry and materials science. For example, the synthesis of benzamide-based 5-aminopyrazoles and their derivatives has been described, highlighting a route to novel compounds with potential biological activities (Hebishy, Salama, & Elgemeie, 2020)[https://consensus.app/papers/synthesis-benzamidebased-5aminopyrazoles-their-fused-hebishy/87de55495cc059bb8dc21e026544b6a3/?utm_source=chatgpt]. Similarly, the synthesis of pyrazole, isoxazole, and pyrimidine derivatives from thiophenylhydrazonoacetates indicates the versatility of these chemical frameworks in producing diverse molecules (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004)[https://consensus.app/papers/thiophenylhydrazonoacetates-synthesis-mohareb/d9629e6cdf55542fa729bf7f2b5f056e/?utm_source=chatgpt].

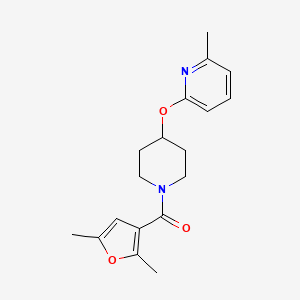

Biological Activities

Several studies have focused on the biological activities of pyrazole and benzamide derivatives, suggesting potential therapeutic applications. For instance, a study described the antiavian influenza virus activity of benzamide-based compounds, identifying several derivatives with significant antiviral activities (Hebishy et al., 2020)[https://consensus.app/papers/synthesis-benzamidebased-5aminopyrazoles-their-fused-hebishy/87de55495cc059bb8dc21e026544b6a3/?utm_source=chatgpt]. This highlights the potential use of similar compounds in developing antiviral drugs.

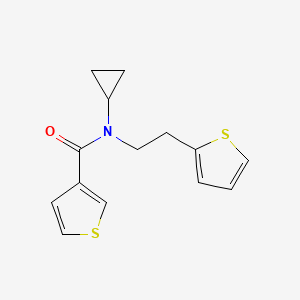

Antioxidant and Antimicrobial Applications

Compounds within this chemical family have also been evaluated for their antioxidant and antimicrobial properties. For example, thiazoles have been synthesized and assessed as antioxidant additives for lubricating oils, showcasing the utility of such compounds beyond biomedical applications (Amer, Hassan, Moawad, & Shaker, 2011)[https://consensus.app/papers/synthesis-evaluation-some-thiazoles-antioxidant-amer/c6276b2d488b508a89714255f7f6ca9c/?utm_source=chatgpt]. Additionally, novel oxadiazoles have demonstrated antibacterial activity, underscoring the potential of these compounds in addressing microbial resistance (Aghekyan, Mkryan, Panosyan, Safaryan, & Stepanyan, 2020)[https://consensus.app/papers/synthesis-antibacterial-activity-novel-aghekyan/0f14889e48c953beafa85106f9a29214/?utm_source=chatgpt].

作用機序

Target of Action

The primary target of this compound is Leishmania major pteridine reductase 1 (LmPTR1) . This enzyme plays a crucial role in the survival and proliferation of Leishmania species, making it an attractive target for antileishmanial drugs .

Mode of Action

The compound interacts with its target, LmPTR1, through a desirable fitting pattern in the active site of the enzyme . This interaction is characterized by a lower binding free energy, suggesting a strong and favorable interaction between the compound and its target . The specific nature of this interaction, however, requires further investigation.

Biochemical Pathways

This interference likely disrupts the survival and proliferation of Leishmania species, leading to their eventual elimination .

Result of Action

The compound exhibits potent in vitro antipromastigote activity . This suggests that the compound effectively inhibits the growth and proliferation of Leishmania species in a controlled environment

特性

IUPAC Name |

4-ethoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2S/c1-3-26-16-10-8-15(9-11-16)21(25)22-20-17-12-27-13-18(17)23-24(20)19-7-5-4-6-14(19)2/h4-11H,3,12-13H2,1-2H3,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTIGYTATBUBVGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Benzo[1,3]dioxol-5-yloxy)-butyric acid](/img/structure/B2406180.png)

![(Z)-methyl 2-(6-fluoro-2-((3-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2406182.png)

![N~1~-(2-chlorophenyl)-2-{[6-isopropyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2406184.png)

![2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]acetic acid](/img/structure/B2406185.png)

![3-[2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2406188.png)

![N-[cyano(3,4-dichlorophenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2406196.png)

![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2406197.png)

![1-(4-Methylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-2-pyrrolidinone](/img/structure/B2406199.png)

![Tert-butyl N-[4-fluoro-3-(nitromethyl)phenyl]carbamate](/img/structure/B2406200.png)

![2-benzyl-5-[(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2406201.png)